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Cat. No.: B14051609

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of G protein-coupled
receptor 35 (GPR35) knockout (KO) cell lines in biomedical research and drug discovery.
Detailed protocols for the generation and application of these cell lines are provided, along with
a summary of key quantitative findings from published studies.

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a variety of
physiological and pathological processes, including immune response, inflammation,
metabolism, and cancer.[1][2][3][4] GPR35 knockout cell lines are powerful tools for elucidating
the receptor's function, dissecting its signaling pathways, and identifying novel therapeutic
modulators.[1] By comparing wild-type (WT) and GPR35 KO cells, researchers can specifically
attribute cellular phenotypes and signaling events to the presence or absence of the receptor,
providing a clear and reliable system for investigation.

Applications of GPR35 Knockout Cell Lines
GPR35 knockout cell lines are invaluable for a range of research applications:

o Target Validation: Confirming the role of GPR35 in specific biological processes by observing
the phenotypic changes upon its deletion.
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» Signaling Pathway Analysis: Elucidating the downstream signaling cascades activated by
GPR35. Studies have shown GPR35 couples to various G proteins, including Gai/o and
Gal2/13, to regulate intracellular signaling.

o Drug Discovery and Screening: Serving as a crucial negative control in high-throughput
screening assays to identify specific GPR35 agonists and antagonists.

o Disease Modeling: Investigating the contribution of GPR35 to disease mechanisms, with
implications for conditions like inflammatory bowel disease, cancer, and cardiovascular
disorders.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing GPR35 knockout
models, highlighting the impact of GPR35 deletion on various cellular functions.

Table 1: Effects of GPR35 Knockout on Endothelial Cell Function
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Observation in

Fold Change / p-

Parameter Cell Type
GPR35 KO vs. WT value

Mouse Aortic

Cell Migration Endothelial Cells Significantly promoted  p =0.035
(MAECS)
Mouse Aortic

3D Tube Formation Endothelial Cells Significantly promoted  p =0.038
(MAECs)
Mouse Aortic

Cell Proliferation Endothelial Cells Significantly promoted  p =0.029
(MAECSs)

eNOS Mouse Aortic

Phosphorylation Endothelial Cells Increased p =0.009

(Ser1177) (MAECS)

. _ Mouse Aortic

Tetrahydrobiopterin ) o )
Endothelial Cells Significantly increased p = 0.009

(BH4) Levels
(MAECs)
Mouse Aortic

GCHL1 Protein Level Endothelial Cells Elevated p =0.008
(MAECS)
Human Aortic

) Endothelial Cells
GCHL1 Protein Level Elevated p =0.002

(HAECs) with GPR35
shRNA

Table 2: Effects of GPR35 Knockout on Colonic Epithelial Cells
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Observation in

Fold Change / p-

Parameter Cell Type | Model
GPR35 KO vs. WT value
IL-13 mRNA
Expression (DSS- Mouse Colon Mucosa  Significantly increased -
induced colitis)
CXCL1 mRNA
Expression (DSS- Mouse Colon Mucosa  Significantly increased -
induced colitis)
Zonula occludens-1 Caco-2 cells with
] ] ) Decreased -
Protein Expression GPR35 siRNA
E-cadherin Protein Caco-2 cells with
) ) Decreased -
Expression GPR35 siRNA
Claudinl Protein Caco-2 cells with
) ) Decreased -
Expression GPR35 siRNA
GPR35 mRNA
expression (CRISPR HT29/c1 clone 2AH5 Reduced p <0.05
KO)
E-cadherin cleavage
HT29/c1 clone 2AH5 Reduced to 72% -
(BFT-treated)
IL-8 secretion (BFT- o
HT29/c1 clone 2AH5 Significantly reduced p <0.05

treated)

Table 3: Effects of GPR35 Knockout on Bone Metabolism
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Observation in GPR35 KO

Parameter Cell Type | Model
vs. WT

) ) Bone Marrow Mesenchymal
Proliferation Suppressed
Stem Cells (BMSCs)

i Bone Marrow Mesenchymal
Osteogenesis Suppressed
Stem Cells (BMSCs)

. . Bone Marrow Mesenchymal
[3-catenin activity Reduced
Stem Cells (BMSCs)

Sham-treated and )
Bone Mass ) ) ] Deteriorated
ovariectomized mice

Experimental Protocols

Protocol 1: Generation of GPR35 Knockout Cell Lines
using CRISPR/Cas9

This protocol provides a general framework for generating GPR35 knockout cell lines using the
CRISPR/Cas9 system, based on methodologies described for HT-29 and HepG2 cells.

Materials:

o Wild-type cell line of interest (e.g., HT-29, HepG2, HEK293)
» Lentiviral plasmid backbone (e.g., lentiCRISPR v2)

e Packaging plasmids (e.g., pMD2.G and psPAX2)

o HEK293T cells (for lentivirus production)

o Transfection reagent (e.g., Lipofectamine 3000)

e Puromycin

e Culture medium and supplements
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DNA extraction kit

PCR reagents and primers flanking the target region

Surveyor nuclease

Sanger sequencing service
Procedure:

e gRNA Design and Cloning:

[¢]

Design single guide RNAs (sgRNASs) targeting a critical exon of the GPR35 gene. Use
online design tools to minimize off-target effects.

[¢]

Synthesize and anneal complementary oligonucleotides for each gRNA.

[¢]

Ligate the annealed gRNAs into a suitable CRISPR/Cas9 vector (e.g., lentiCRISPR v2).

[e]

Verify the correct insertion of the gRNA sequence by Sanger sequencing.
 Lentivirus Production:

o Co-transfect HEK293T cells with the gRNA-containing lentiviral plasmid and packaging
plasmids (pMD2.G and psPAX2) using a suitable transfection reagent.

o Collect the virus-containing supernatant 24-48 hours post-transfection.
o Filter the supernatant through a 0.45 um filter to remove cell debris.

e Transduction of Target Cells:
o Seed the target cells (e.g., HT-29) in a 96-well plate.

o Infect the cells with the collected lentiviral particles. The multiplicity of infection (MOI)
should be optimized for the specific cell line.

o After 24-48 hours, replace the virus-containing medium with fresh medium.
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e Selection of Transduced Cells:

o Select for successfully transduced cells by adding puromycin to the culture medium at a
pre-determined optimal concentration.

o Expand the puromycin-resistant cells.
 Single-Cell Cloning and Screening:

o Dilute the puromycin-resistant cell pool to a concentration that allows for the isolation of
single cells in individual wells of a 96-well plate.

o Allow single cells to grow into colonies.
o Expand the individual clones.

o Genotype Verification:

[¢]

Isolate genomic DNA from each expanded clone.

[¢]

Perform PCR to amplify the genomic region targeted by the gRNA.

[e]

Screen for insertions/deletions (indels) using the Surveyor nuclease assay or by Sanger
sequencing of the PCR products.

[e]

Confirm the complete knockout of GPR35 expression by Western blot or gPCR.

Protocol 2: Functional Analysis of GPR35 Knockout
Cells - Cell Migration Assay

This protocol describes a scratch-wound assay to assess the impact of GPR35 knockout on
cell migration.

Materials:
» Wild-type and GPR35 KO cells

o 24-well plates

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14051609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Pipette tips (p200)

Phosphate-buffered saline (PBS)

Cell culture medium with reduced serum

Microscope with a camera
Procedure:
o Cell Seeding:

o Seed both WT and GPR35 KO cells into 24-well plates at a density that will form a
confluent monolayer within 24 hours.

o Incubate at 37°C in a CO2 incubator.
e Creating the "Wound™:

o Once the cells have reached confluence, create a scratch in the monolayer using a sterile
p200 pipette tip.

o Gently wash the wells with PBS to remove detached cells.
e Incubation and Imaging:

o Replace the PBS with a fresh culture medium containing a reduced serum concentration
to minimize cell proliferation.

o Capture images of the scratch at time 0.

o Incubate the plates and capture images of the same fields at regular intervals (e.g., 6, 12,
24 hours).

o Data Analysis:
o Measure the width of the scratch at multiple points for each image.

o Calculate the percentage of wound closure at each time point relative to time 0.
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o Compare the migration rate between WT and GPR35 KO cells.

Visualizations
Signaling Pathways and Experimental Workflow
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Caption: GPR35 signaling pathways implicated in various cellular responses.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b14051609?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14051609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Start:
Select Target Cell Line

Design & Clone gRNA
targeting GPR35

'

Produce Lentivirus

'

Transduce Target Cells

'

Select with Puromycin

'

Single-Cell Cloning

'

Genotype Verification
(PCR, Sequencing)

'

Expand Verified
GPR35 KO Clones

Functional Assays
(e.g., Migration, Proliferation)

Compare Phenotype:
WT vs. GPR35 KO

Conclusion:
Elucidate GPR35 Function

Click to download full resolution via product page

Caption: Experimental workflow for GPR35 knockout and functional analysis.
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Conclusion

GPR35 knockout cell lines represent a fundamental tool for advancing our understanding of
this once-orphan receptor. They provide a specific and reliable platform for dissecting its role in
health and disease, with significant potential to accelerate the discovery of novel therapeutics.
The protocols and data presented here serve as a guide for researchers to effectively utilize
these models in their investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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